molecular formula C17H14O2 B11863274 2,2-Diphenyl-2H-pyran-4(3H)-one

2,2-Diphenyl-2H-pyran-4(3H)-one

Cat. No.: B11863274
M. Wt: 250.29 g/mol
InChI Key: YABSZBPWAXHPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-2H-pyran-4(3H)-one is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This compound is characterized by the presence of two phenyl groups attached to the second carbon of the pyranone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or quinones

    Reduction: Formation of alcohols or dihydropyranones

    Substitution: Electrophilic aromatic substitution on the phenyl rings

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogens or nitrating agents in the presence of catalysts

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Diphenyl alcohols

    Substitution: Halogenated or nitrated diphenyl pyranones

Scientific Research Applications

2,2-Diphenyl-2H-pyran-4(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4(3H)-one: Lacks the diphenyl groups, simpler structure

    2,2-Diphenyl-2H-chromen-4(3H)-one: Contains an additional benzene ring fused to the pyranone ring

    2,2-Diphenyl-2H-pyran-4(3H)-thione: Contains a sulfur atom instead of the oxygen in the ketone group

Uniqueness

2,2-Diphenyl-2H-pyran-4(3H)-one is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The phenyl groups can also enhance its stability and solubility in organic solvents.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2,2-diphenyl-3H-pyran-4-one

InChI

InChI=1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

YABSZBPWAXHPAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=COC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.